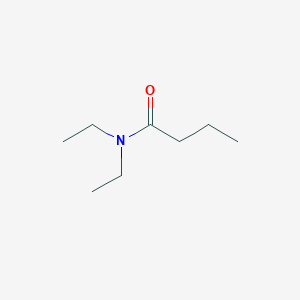

N,N-Diethylbutyramide

Cat. No. B072177

Key on ui cas rn:

1114-76-7

M. Wt: 143.23 g/mol

InChI Key: CDQSTBHGKNNPSY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04588833

Procedure details

56.5 g of crotonic acid diethylamide 36.9 g of ethanol, 1.27 g of pyridine and 2.74 g of Co2 (CO)8 are reacted analogously to Example 1 for 1.5 hours at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of hydrogen). Analysis showed that 99.6 mol % of the crotonic acid diethylamide had reacted. Relative to this, C5 -dicarboxylic acid derivatives containing mixed derivative groups had been formed at a selectivity of conversion of 97.4 mol %; 2-methylsuccinic acid 1-ethylester-4-diethylamide was 93.6% of this. In addition, butyric acid diethylamide and but-3-enoic acid diethylamide had been formed at selectivities of conversion of 1.2 mol % and 0.4 mol %, respectively.

[Compound]

Name

C5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

dicarboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

2-methylsuccinic acid 1-ethylester 4-diethylamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])/[CH:5]=[CH:6]/[CH3:7])[CH3:2].C(O)C.[H][H]>N1C=CC=CC=1>[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH:6]=[CH2:7])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

56.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C(\C=C\C)=O)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

1.27 g

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C(\C=C\C)=O)CC

|

Step Three

[Compound]

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

dicarboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

2-methylsuccinic acid 1-ethylester 4-diethylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed derivative groups

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been formed at a selectivity of conversion of 97.4 mol %

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(C(CCC)=O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(C(CC=C)=O)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |